

Techniques for improving the film morphology of bismuth-based perovskites.

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Compound of Interest

Compound Name: *Bismuth;potassium;iodide*

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Technical Support Center: Bismuth-Based Perovskite Film Morphology

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of bismuth-based perovskite films. The information aims to address common experimental challenges related to film morphology and quality.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good film morphology so challenging for bismuth-based perovskites compared to their lead-based counterparts?

A1: The challenges in obtaining high-quality bismuth-based perovskite films stem from several factors. Unlike lead-based perovskites, bismuth-based materials exhibit complex and rapid crystallization kinetics.^{[1][2]} The trivalent nature of the bismuth ion (Bi^{3+}) also complicates the formation of the ideal cubic perovskite structure, often leading to distortions and the formation of edge or face-sharing octahedra instead of the desired corner-sharing configuration.^[1] This rapid crystallization can result in rough surfaces, poor substrate coverage, and the presence of pinholes.^{[1][2]}

Q2: What are the most common defects observed in bismuth-based perovskite films?

A2: Common defects include point defects (like vacancies and interstitials), grain boundaries, and pinholes.[2][3] Due to the solution-based processing, polycrystalline films are formed with a high density of grain boundaries, which can act as sites for charge recombination.[3] The rapid and uncontrolled crystallization often leads to incomplete film formation, creating pinholes that can cause short-circuiting in devices.[2]

Q3: What is the general goal of morphology improvement techniques?

A3: The primary goal is to produce a perovskite film that is uniform, dense, compact, and free of pinholes, with large, well-defined crystal grains.[1] A high-quality film ensures efficient light absorption, improved charge transport, and reduced non-radiative recombination, all of which are critical for enhancing the performance and stability of photovoltaic and optoelectronic devices.[3][4]

Q4: Can you explain "solvent engineering" and its role in film quality?

A4: Solvent engineering is a technique used to control the crystallization process by using specific solvents or solvent mixtures for the perovskite precursor solution. The choice of solvent affects precursor solubility and coordination, which in turn influences nucleation and crystal growth rates.[5] For instance, using a mix of solvents like dimethyl sulfoxide (DMSO) and acetonitrile (ACN) or γ -butyrolactone (GBL) and DMSO can lead to the formation of intermediate phases that facilitate more controlled crystallization, resulting in denser and more uniform films.[5][6]

Troubleshooting Guide

Problem 1: My film has poor surface coverage, pinholes, and a rough surface.

This is a frequent issue caused by the rapid and uncontrolled crystallization of bismuth-based perovskites.[1]

- **Solution 1: Antisolvent Treatment** An antisolvent, which is miscible with the host solvent but does not dissolve the perovskite precursors, can be introduced during the spin-coating process.[7] This induces rapid supersaturation, leading to a higher density of nucleation sites and the formation of a more uniform and compact film. Toluene is a commonly used and effective antisolvent for methylammonium bismuth iodide (MBI) films.[7] The improved

morphology and crystallinity can increase photovoltaic performance by over three times compared to films made without this treatment.[7]

- **Solution 2: Additive Engineering** Incorporating specific additives into the precursor solution can modulate crystal growth and passivate defects.[4][8] Additives can chelate with the bismuth ions, slowing down the crystallization rate and allowing for the formation of higher quality films with better crystallinity and reduced trap states.[9]
- **Solution 3: Two-Step Deposition Method** Unlike a one-step method where all precursors are deposited simultaneously, a two-step process involves depositing the BiI_3 layer first, followed by its conversion to perovskite by immersion in or spin-coating with the organic cation solution (e.g., methylammonium iodide).[2][10] This separation of steps allows for better control over the reaction and can significantly improve film morphology compared to one-step techniques.[10]

Problem 2: The perovskite grains in my film are too small, leading to poor charge transport.

Small grain size means a higher density of grain boundaries, which are detrimental to device performance as they act as centers for charge carrier recombination.[3]

- **Solution 1: Optimize Thermal Annealing** Post-deposition annealing is crucial for promoting grain growth and improving crystallinity. The time and temperature of annealing must be carefully controlled. For methylammonium bismuth iodide (MBI) films, longer annealing times (e.g., 25 minutes) can induce the formation of larger, more compact crystallites, significantly enhancing solar cell efficiency.[11] However, excessive annealing can lead to decomposition.[12][13]
- **Solution 2: Solvent Vapor Annealing** Exposing the deposited film to a solvent vapor atmosphere can also promote grain growth. This technique has been shown to improve the morphology of caesium bismuth iodide films by increasing grain size and packing density, which boosted power conversion efficiency from 0.26% to 0.98%.[14]

Problem 3: My device shows low efficiency and/or significant hysteresis despite having a visually uniform film.

This may indicate the presence of a high density of electronic defects at the grain boundaries or interfaces, which are not always visible through microscopy but severely impact

performance.

- **Solution 1: Defect Passivation with Additives** Certain additives can passivate, or "heal," electronic defects. Dual-functional additives can be introduced into the precursor solution to passivate defects at grain boundaries and regulate the structural evolution of the perovskite layer, leading to improved charge mobility and reduced non-radiative recombination.[\[4\]](#)
- **Solution 2: Gas Quenching-Assisted Antisolvent Method** This modified antisolvent technique incorporates blowing an inert gas like nitrogen (N₂) during the film fabrication process.[\[1\]](#) The gas flow helps to rapidly remove residual solvent, further enhancing the quality and morphology of the film.[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on improving bismuth-based perovskite film morphology.

Table 1: Effect of Annealing Parameters on MA₃Bi₂I₉ (MBI) Film Properties

Annealing Time (minutes)	Annealing Temperature (°C)	Average Grain Size (μm)	Power Conversion Efficiency (PCE)	Reference
5	150	-	~0.0015%	[11]
10	150	-	~0.003%	[11]
25	150	-	~0.011%	[11]
-	100	0.9	-	

| - | 250 | 3.0 | ~0.011% (five-fold increase) | |

Table 2: Impact of Morphology Control Techniques on Device Performance

Perovskite Material	Technique	Key Improvement	Initial PCE	Final PCE	Reference
Caesium Bismuth Iodide	Solvent Vapor Annealing	Enhanced grain size and packing density	0.26%	0.98%	[14]

| Methylammonium Bismuth Iodide | Antisolvent Engineering (Toluene) | Improved morphology and crystallinity | - | >3.2x improvement [[7](#)] |

Experimental Protocols

Protocol 1: Antisolvent-Assisted Crystallization for MBI Films

This protocol is based on the methodology for improving methylammonium bismuth iodide (MBI) film quality using toluene as an antisolvent.[\[7\]](#)

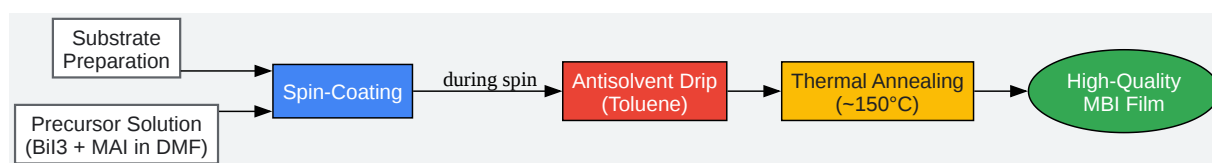
- **Precursor Solution Preparation:** Prepare the MBI precursor solution by dissolving BiI_3 and MAI in a suitable solvent like DMF at the desired molar ratio (e.g., 1:1).
- **Spin-Coating:** Dispense the MBI precursor solution onto the substrate. Spin-coat at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
- **Antisolvent Dripping:** During the last few seconds of the spin-coating process (e.g., at the 25-second mark), drip a controlled amount of toluene onto the center of the spinning substrate.
- **Annealing:** Immediately transfer the substrate to a preheated hotplate. Anneal at a specified temperature (e.g., 150°C) for a defined time (e.g., 15-20 minutes) to complete the crystallization process.
- **Characterization:** Analyze the resulting film for morphology (SEM), crystallinity (XRD), and optical properties (UV-Vis absorption).

Protocol 2: Two-Step Deposition for $\text{A}_3\text{Bi}_2\text{I}_9$ Films

This protocol describes a general two-step method for fabricating $A_3\text{Bi}_2\text{I}_9$ (where $A = \text{Cs}^+$, MA^+ , etc.) films, which offers better morphological control.^{[10][15]}

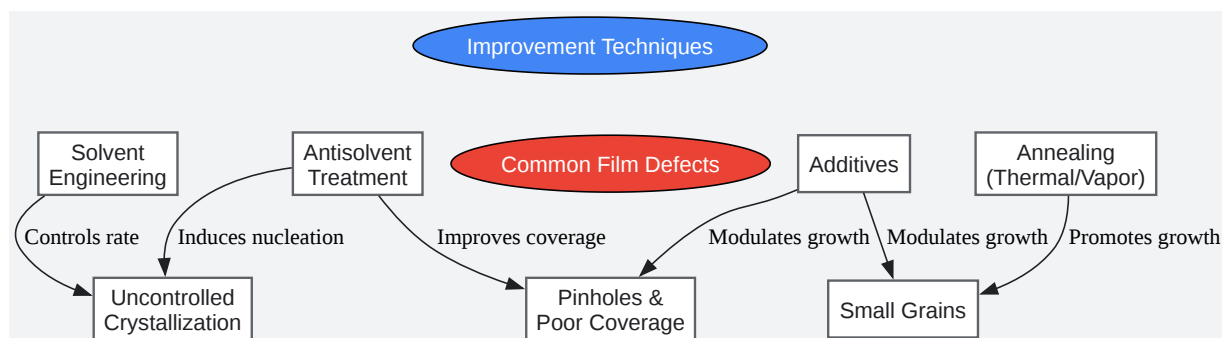
- **BiI_3 Deposition:** Deposit a thin film of bismuth iodide (BiI_3) onto the substrate. This can be done via spin-coating a BiI_3 solution or through thermal evaporation for a more uniform layer.^[15]
- **Annealing (Optional):** Anneal the BiI_3 film to improve its quality before conversion.
- **Conversion Step:** Immerse the BiI_3 -coated substrate in a solution of the A-site cation iodide (e.g., MAI in isopropanol) for a specific duration (e.g., 10-15 minutes).^[15] Alternatively, spin-coat the cation iodide solution onto the BiI_3 film.
- **Final Annealing:** Anneal the converted film on a hotplate (e.g., at 100°C) to remove residual solvent and finalize the perovskite structure.^[15] The annealing time should be optimized to ensure complete conversion without causing degradation.
- **Characterization:** Evaluate the film's properties to confirm the formation of the desired perovskite phase and assess its morphological quality.

Visualizations



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Caption: Workflow for the antisolvent-assisted deposition of MBI perovskite films.



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Caption: Relationship between film defects and corrective experimental techniques.

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